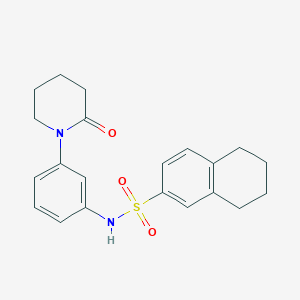

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(3-(2-Oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted phenyl group modified with a 2-oxopiperidine moiety.

Properties

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABMKNNUYFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.

Cyclization: In the presence of potassium carbonate, cyclization between intermediates and 1,5-dibromopentane affords the desired product.

Chemical Reactions Analysis

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite.

Reduction: Reduction reactions can be performed using agents such as iron powder.

Substitution: Substitution reactions can occur in the presence of reagents like phosphorus pentachloride (PCl₅).

Cyclization: Cyclization reactions are facilitated by reagents like potassium carbonate (K₂CO₃).

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamides are known for their broad range of biological activities, making them significant in medicinal chemistry. The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes.

Enzyme Inhibition

Research has indicated that N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits inhibitory effects on certain proteases. For example, it has shown promising results as an inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to reduced thrombin generation and platelet aggregation, suggesting potential applications in anticoagulant therapies .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structure may allow it to interact with bacterial enzymes involved in folate synthesis, potentially leading to antibacterial effects. Studies on related sulfonamides have demonstrated effectiveness against various bacterial strains, indicating that similar mechanisms could be explored for this compound .

Biochemical Research Applications

The compound's unique chemical structure allows it to be utilized in various biochemical research contexts.

Cellular Mechanism Studies

The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves direct binding to target enzymes such as FXa. This interaction can be studied to understand the dynamics of enzyme inhibition and the subsequent cellular responses .

Drug Development

Given its potential as an FXa inhibitor, this compound could serve as a lead structure for the development of new anticoagulant drugs. Researchers can modify its chemical structure to enhance potency and selectivity while minimizing side effects .

Case Study: FXa Inhibition

A study focusing on sulfonamide derivatives highlighted the efficacy of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide as a selective FXa inhibitor. The research demonstrated that modifications to the sulfonamide moiety could yield compounds with improved bioavailability and selectivity over other coagulation factors .

Comparative Analysis Table

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific enzymes. For example, it acts as a competitive inhibitor of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and inhibiting blood clot formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, highlighting structural variations, biological activities, and synthesis routes based on the provided evidence:

Key Structural and Functional Differences

Substituent Impact on Bioactivity: The 2-oxopiperidinyl group in the target compound may enhance binding to proteases or kinases due to its cyclic amide structure, which mimics transition states in enzymatic reactions. In contrast, analogs with pyridazine (e.g., ) or imidazothiazole () groups prioritize interactions with nucleotide-binding domains (e.g., ATP pockets in kinases).

Synthetic Complexity :

- Derivatives like 8 () require multi-step cyclization and hydrolysis, whereas the target compound’s synthesis likely involves sulfonamide coupling followed by piperidine ring oxidation.

Solubility and Pharmacokinetics :

- The azepane-containing analog () may exhibit improved solubility due to its bulky amine group, while the methoxypyridazine analog () balances lipophilicity and polarity for blood-brain barrier penetration.

Research Findings and Implications

- Anticancer Potential: Derivatives such as 8 and 10 () showed promising activity against HepG-2 cells, suggesting that the tetrahydronaphthalene-sulfonamide scaffold is a viable platform for anticancer drug development. The target compound’s 2-oxopiperidine group could further modulate selectivity toward specific cancer pathways.

- Antioxidant Efficacy : The superior scavenging activity of 5a () highlights the importance of heterocyclic substituents in redox modulation, a feature yet to be explored in the oxopiperidine-containing analog.

Biological Activity

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 375.49 g/mol

- CAS Number : 545445-44-1

- Purity : >95% (HPLC)

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxopiperidine moiety and subsequent sulfonamide coupling. A typical synthetic route includes:

- Formation of the piperidine derivative.

- Reaction with a phenyl sulfonamide.

- Purification through recrystallization.

Anticancer Potential

Research indicates that N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. It has been shown to inhibit the Wnt signaling pathway by acting as a Notum inhibitor, which is crucial for regulating cellular growth and differentiation .

Study 1: Inhibition of Notum

A study highlighted the compound's role as a selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. The inhibition led to restored Wnt signaling in various cellular models, suggesting therapeutic potential in diseases where Wnt signaling is dysregulated .

Study 2: Antitumor Efficacy

In another investigation, N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was evaluated for its antitumor efficacy in xenograft models. The results showed significant tumor regression compared to control groups, supporting its potential as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.